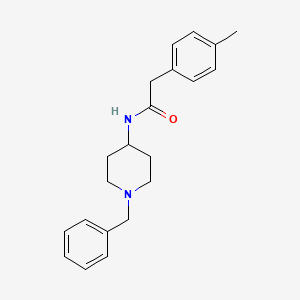

![molecular formula C20H14N4O3S B5500738 N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5500738.png)

N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide is a chemical compound that has been the subject of various studies due to its interesting chemical structure and potential applications.

Synthesis Analysis

- Synthesis Process : The synthesis of similar benzimidazole derivatives often involves reactions such as the Weidenhagen reaction, followed by N-methylation (El’chaninov & Aleksandrov, 2016).

- Transformation Reactions : Electrophilic substitution reactions, including nitration, bromination, sulfonation, formylation, and acylation, are common in synthesizing benzimidazole compounds (El’chaninov & Aleksandrov, 2016).

Molecular Structure Analysis

- Conformation and Bonding : Benzimidazole derivatives show various molecular conformations, with key bonding interactions like N-H...N and C-H...N hydrogen bonds, which can lead to the formation of infinite chains (Hranjec et al., 2008).

Chemical Reactions and Properties

- Reactivity : The compound's reactivity is influenced by the presence of benzimidazole and thiophene rings, where electrophilic substitutions usually occur (El’chaninov & Aleksandrov, 2016).

- Functional Group Transformations : Various functional groups can be introduced into the benzimidazole and thiophene rings, altering the compound's chemical properties and reactivity (El’chaninov & Aleksandrov, 2016).

Physical Properties Analysis

- Crystallization and Structure : The compound and its derivatives can crystallize in different space groups, with molecular geometry influenced by intermolecular interactions like hydrogen bonding and π-π interactions (Sharma et al., 2016).

Chemical Properties Analysis

- Anion Transport Properties : Modifications in the benzimidazole structure, especially with electron-withdrawing groups, significantly influence its chemical properties like anion transport activity (Peng et al., 2016).

- Interactions and Stability : The compound's stability and interaction capabilities are determined by its structural configuration and the presence of specific functional groups (Sharma et al., 2016).

Scientific Research Applications

Pharmacological Activity Enhancement

The introduction of a nitro group or bromine atom into compounds similar to N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide has been shown to endow them with high pharmacological activity. This modification strategy is significant in the development of new pharmacological agents, indicating the potential of such compounds in enhancing drug efficacy (Aleksandrov & El’chaninov, 2016).

Antiparasitic Activity

Compounds with nitroimidazole structures, akin to the given chemical, exhibit significant antiparasitic activity. An efficient methodology for synthesizing 2-nitro-1-vinyl-1H-imidazole demonstrates its potential as a structural subunit for designing new antiparasitic drugs, highlighting the relevance of such compounds in treating infectious diseases like Chagas disease (Velez et al., 2022).

Organic Photovoltaics

The synthesis of electron-deficient molecules based on benzothiadiazole moiety flanked with vinylimides, which are structurally related to N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide, has been utilized in organic photovoltaics (OPVs). These compounds demonstrate significant differences in bulk heterojunction solar cells performance, indicating their potential in enhancing the efficiency of OPVs (Bloking et al., 2011).

Antimicrobial and Antibacterial Properties

The poly(N-vinylimidazole)-catalyzed synthesis of compounds containing acyl groups demonstrates good to excellent yields and antibacterial activity against Escherichia coli. The presence of substituents like fluoro, nitro, and methoxy groups significantly enhances antimicrobial activity, suggesting the potential use of such compounds in developing new antibacterial agents (Khaligh, 2017).

Material Science Applications

In material science, the synthesis and characterization of polyimides derived from diamines containing bis-benzimidazole rings indicate their potential as high-performance materials due to excellent thermal stability, mechanical properties, and other desirable features (Liu et al., 2012). Similarly, the development of visible light-sensitive photoinitiators for cationic polymerization using highly conjugated thiophene derivatives demonstrates the utility of such compounds in polymer science (Aydoğan et al., 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[(E)-1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)ethenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O3S/c25-20(18-9-4-10-28-18)23-17(12-13-5-3-6-14(11-13)24(26)27)19-21-15-7-1-2-8-16(15)22-19/h1-12H,(H,21,22)(H,23,25)/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADOWZBOXZTZQH-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)ethenyl]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

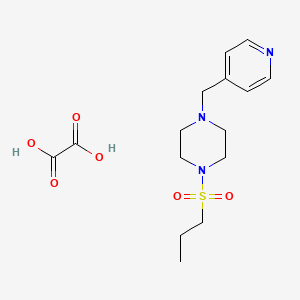

![(3aS*,6aS*)-5-[(3,5-dimethylisoxazol-4-yl)acetyl]-1-oxo-2-propylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5500667.png)

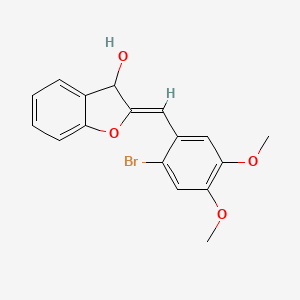

![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5500669.png)

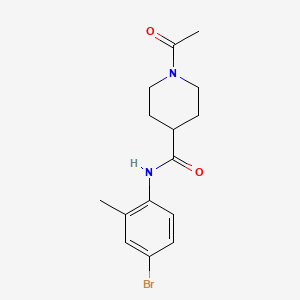

![rel-(3S,4S)-4-(dimethylamino)-1-[2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5500680.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5500690.png)

![8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5500698.png)

![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5500711.png)

![2-(ethoxymethyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5500714.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B5500735.png)

![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5500747.png)

![3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)